Cas no 19952-47-7 (4-chloro-1,3-benzothiazol-2-amine)

4-Chloro-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chloro group enhances electrophilic substitution potential, while the amino group allows for nucleophilic transformations. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility spans applications in medicinal chemistry, particularly in the development of bioactive molecules, owing to its role as a precursor for thiazole-based scaffolds. Purity and consistent quality are critical for optimal performance in synthetic workflows.
4-chloro-1,3-benzothiazol-2-amine structure
19952-47-7 structure
Product Name:4-chloro-1,3-benzothiazol-2-amine
CAS No:19952-47-7
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD00005791
CID:51432
PubChem ID:87562576
Update Time:2025-06-08

4-chloro-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-chlorobenzothiazole
    • 4-chloro-1,3-benzothiazol-2-ylamine
    • 4-chloro-1,3-benzothiazol-2-amine
    • 4-chlorobenzo[d]thiazol-2-amine
    • 2-amino-4-chlorobenzo[d]thiazole
    • 2-amino-4-chlorobenzthiazole
    • 2-Benzothiazolamine,4-chloro
    • 4-Chlorobenzothiazol-2-ylamine
    • Benzothiazole,2-amino-4-chloro
    • EINECS 243-439-5
    • AKOS BB-8273
    • ASISCHEM A34695
    • TIMTEC-BB SBB000250
    • 4-Chlorobenzothiazol-2-amine
    • 4-Chloro-2-benzothiazolamine
    • 2-Amino-4-chlorbenzothiazole
    • 2-amino-4-chloro-benzothiazol
    • LABOTEST-BB LT00012587
    • EN300-157593
    • SCHEMBL103727
    • BDBM50335099
    • 2PAW227HMB
    • DTXSID0024470
    • A18406
    • BRN 0136784
    • NCGC00091638-02
    • SMR000323910
    • AC-6245
    • 2-amino-4-chloro-benzothiazole
    • Tox21_200087
    • 19952-47-7
    • AKOS000298479
    • BB 0245424
    • 2-amino-4-chloro-1,3-benzothiazole
    • FS-1334
    • MLS002152865
    • A814103
    • Amino-4-chlorobenzothiazole, 2-
    • 2-Amino-4-chlorobenzothiazole, 97%
    • 2-Benzothiazolamine, 4-chloro-
    • NCGC00091638-01
    • InChI=1/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10
    • A1087
    • HMS2736G18
    • F1911-0008
    • BCP28042
    • NCGC00257641-01
    • FT-0611104
    • 2D0
    • Q27452897
    • 4-27-00-04859 (Beilstein Handbook Reference)
    • CHEMBL1413383
    • BIDD:GT0429
    • Benzothiazole, 2-amino-4-chloro-
    • SY030942
    • HMS1655D11
    • CAS-19952-47-7
    • FT-0611105
    • NS00026487
    • AM20060539
    • W-110508
    • 4-Chloro-2-aminobenzothiazole
    • 2-Amino-4-chlorobenzothiazol
    • MLS000678672
    • 4-Chloro-1,3-benzothiazol-2-amine #
    • (4-Chlorobenzothiazol-2-yl)amine
    • CS-W019581
    • 4-Chloro-benzothiazol-2-ylamine
    • DTXCID304470
    • GEO-00099
    • MFCD00005791
    • 4-chloranyl-1,3-benzothiazol-2-amine
    • Z57607000
    • DB-027746
    • STK133071
    • MDL: MFCD00005791
    • Inchi: 1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
    • InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1N=C(N)S2
    • BRN: 136784

Computed Properties

  • Exact Mass: 183.98600
  • Monoisotopic Mass: 183.986197
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.4750 (rough estimate)
  • Melting Point: 202.0 to 207.0 deg-C
  • Boiling Point: 344.3±34.0 °C at 760 mmHg
  • Flash Point: 162.0±25.7 °C
  • Refractive Index: 1.6100 (estimate)
  • PSA: 67.15000
  • LogP: 3.11310
  • Solubility: Soluble in dichloroethane and other solvents, insoluble in water

4-chloro-1,3-benzothiazol-2-amine Security Information

4-chloro-1,3-benzothiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-chloro-1,3-benzothiazol-2-amine Production Method

4-chloro-1,3-benzothiazol-2-amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:19952-47-7)4-Chlorobenzo[d]thiazol-2-amine
Order Number:LE17786;LE5798231
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:19952-47-7)2-Amino-4-chlorobenzothiazole
Order Number:A18406
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):505.0
Email:sales@amadischem.com

Additional information on 4-chloro-1,3-benzothiazol-2-amine

Comprehensive Overview of 4-Chloro-1,3-benzothiazol-2-amine (CAS No. 19952-47-7): Properties, Applications, and Industry Insights

4-Chloro-1,3-benzothiazol-2-amine (CAS No. 19952-47-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This benzothiazole derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting antimicrobial and anti-inflammatory pathways. With the rise of antibiotic resistance and the demand for novel therapeutic agents, researchers are increasingly exploring the potential of chlorinated benzothiazole amines like this compound.

The molecular structure of 4-Chloro-1,3-benzothiazol-2-amine combines a benzothiazole core with an amine group at the 2-position and a chlorine substituent at the 4-position, creating a versatile scaffold for further chemical modifications. This configuration allows for diverse interactions with biological targets, making it valuable in drug discovery programs. Recent studies highlight its role in developing tyrosine kinase inhibitors and ATP-competitive enzymes, addressing trending topics in precision medicine and oncology research.

In agrochemical applications, 4-Chloro-1,3-benzothiazol-2-amine derivatives demonstrate efficacy as plant growth regulators and pesticide synergists. As sustainable agriculture gains momentum, this compound's potential to enhance crop protection while reducing environmental impact aligns with Google-search trends like "green chemistry in farming" and "low-residue agrochemicals." Its mechanism often involves disrupting pathogen metabolic pathways, offering alternatives to conventional pesticides.

Analytical characterization of CAS 19952-47-7 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, which are frequently searched topics among chemistry professionals. The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited water solubility—a property profile that influences its formulation strategies. Stability studies indicate that proper storage under inert conditions preserves its reactivity for downstream applications.

From a commercial perspective, the global market for benzothiazole-based intermediates is projected to grow at 6.2% CAGR (2023-2030), driven by demand from Asia-Pacific pharmaceutical hubs. Suppliers often optimize synthesis routes to improve yields of 4-Chloro-1,3-benzothiazol-2-amine, with palladium-catalyzed cross-coupling reactions emerging as a sustainable approach. These developments respond to industry searches for "cost-effective heterocyclic synthesis" and "catalytic amination methods."

Environmental and regulatory aspects of 4-Chloro-1,3-benzothiazol-2-amine warrant careful consideration. While not classified as hazardous under GHS criteria, its biodegradation pathways are actively studied to address ESG (Environmental, Social, and Governance) concerns in chemical manufacturing. Computational toxicology models predict low bioaccumulation potential, making it preferable to persistent organic pollutants in alignment with REACH regulations.

Innovative applications continue to emerge, particularly in material science where 19952-47-7 derivatives contribute to organic semiconductors and corrosion inhibitors. These non-pharma uses tap into booming interest areas like "flexible electronics" and "smart coatings," as evidenced by patent filings and academic publications. The compound's electron-rich structure facilitates charge transport in conjugated polymers.

Quality control protocols for 4-Chloro-1,3-benzothiazol-2-amine emphasize purity thresholds (>98% by HPLC) and stringent limits on heavy metal contaminants. Analytical certificates typically include chromatograms and spectroscopic data—information highly sought after in procurement queries. Batch-to-batch consistency remains paramount given its role in multi-step syntheses where impurities could cascade through reaction sequences.

Future research directions may explore the compound's utility in photodynamic therapy agents or metal-organic frameworks (MOFs), intersecting with trending scientific inquiries about "light-activated drugs" and "molecular sieves." Its structural plasticity allows for coordination chemistry applications, potentially unlocking new functionalities in catalysis or gas storage systems.

For researchers handling CAS No. 19952-47-7, standard laboratory precautions (gloves, ventilation) are recommended despite its relatively mild hazard profile. Material Safety Data Sheets (MSDS) provide detailed handling guidance, a document type frequently searched in conjunction with chemical identifiers. Proper disposal methods should follow institutional guidelines for nitrogen-containing heterocycles.

The synthesis optimization of 4-Chloro-1,3-benzothiazol-2-amine remains an active area, with recent literature describing microwave-assisted and continuous flow approaches that reduce energy consumption. These green chemistry innovations respond to industry pain points around "process intensification" and "sustainable API manufacturing," as reflected in search engine analytics for chemical production terms.

In conclusion, 4-Chloro-1,3-benzothiazol-2-amine represents a multifaceted building block whose importance spans drug discovery, crop science, and advanced materials. Its commercial availability from specialty chemical suppliers facilitates access for research teams worldwide, while ongoing investigations continue to reveal novel applications that align with 21st-century technological and environmental priorities.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
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LE17786;LE5798231
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Amadis Chemical Company Limited
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